molecular formula C10H8ClN B1625612 3-(2-chlorophenyl)-1H-pyrrole CAS No. 71845-14-2

3-(2-chlorophenyl)-1H-pyrrole

Cat. No.: B1625612
CAS No.: 71845-14-2
M. Wt: 177.63 g/mol
InChI Key: BMEUPZMTSYBPLS-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-1H-pyrrole is an organic compound belonging to the pyrrole family, characterized by a pyrrole ring substituted with a 2-chlorophenyl group.

Properties

IUPAC Name

3-(2-chlorophenyl)-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEUPZMTSYBPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20506170
Record name 3-(2-Chlorophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71845-14-2
Record name 3-(2-Chlorophenyl)-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20506170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chlorophenyl)-1H-pyrrole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzaldehyde with an amine to form an imine intermediate, which then undergoes cyclization to yield the desired pyrrole derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Chlorophenyl)-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrroles, pyrrole oxides, and hydrogenated pyrrole derivatives .

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-1H-pyrrole involves its interaction with neuronal voltage-sensitive sodium channels and L-type calcium channels. This interaction modulates the activity of these channels, leading to its anticonvulsant and analgesic effects . The compound’s affinity for these channels suggests its potential use in managing epilepsy and neuropathic pain .

Comparison with Similar Compounds

Uniqueness: 3-(2-Chlorophenyl)-1H-pyrrole is unique due to its specific interaction with neuronal channels, which distinguishes it from other similar compounds. Its efficacy in managing epilepsy and neuropathic pain, along with its relatively low toxicity, makes it a promising candidate for further research and development .

Biological Activity

3-(2-Chlorophenyl)-1H-pyrrole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₈ClN
  • Molar Mass : Approximately 221.64 g/mol
  • Structure : The compound features a pyrrole ring substituted with a chlorophenyl group, which enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with neuronal voltage-sensitive sodium channels and L-type calcium channels. This interaction modulates neuronal excitability, leading to its anticonvulsant and analgesic effects. Specifically, it has been shown to:

  • Inhibit sodium channel activity, reducing neuronal firing.
  • Modulate calcium influx, affecting neurotransmitter release and pain signaling pathways.

Anticonvulsant Properties

Research has demonstrated that this compound exhibits significant anticonvulsant activity. In animal models, it has been effective in reducing seizure frequency and severity, indicating its potential as a treatment for epilepsy.

Analgesic Effects

The compound also shows promise as an analgesic agent. Studies indicate that it can effectively alleviate neuropathic pain through its action on sodium and calcium channels, making it a candidate for managing chronic pain conditions.

Case Studies

  • Anticonvulsant Study : In a controlled trial involving rats, administration of this compound resulted in a statistically significant reduction in seizure activity compared to the control group. The compound was administered at varying doses to determine the optimal effective concentration.
  • Analgesic Efficacy : A study assessing the analgesic properties of the compound used a neuropathic pain model in mice. Results indicated that treatment with this compound significantly reduced pain responses measured by behavioral assays.
  • Anticancer Activity : Although direct studies on this specific compound are scarce, derivatives have shown strong inhibition of cancer cell lines such as NCI-ADR-RES and Messa/Dx5MDR. These findings suggest that further exploration of this compound could yield valuable insights into its anticancer potential .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
This compoundChlorophenyl at position 3Anticonvulsant, analgesic
4-Amino-3-chloro-1H-pyrrole-2,5-dioneAmino group at position 4Tyrosine kinase inhibitor
2-Phenyl-1H-pyrrole-3-carboxamideCarboxamide at position 3Inverse agonist at serotonin receptors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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